(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
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Overview
Description
The compound (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylidene ring, an amino group, and a hexanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Common reagents used in these reactions include 4-(dimethylamino)pyridine (DMAP) , di-tert-butyl dicarbonate , and triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Common reducing agents like or can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like or .
Common Reagents and Conditions
The compound reacts with a variety of reagents under specific conditions. For example, acylation reactions can be catalyzed by 4-(dimethylamino)pyridine (DMAP) , while esterification reactions may require acid anhydrides and auxiliary bases .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes , receptors , and ion channels . The compound can modulate various biochemical pathways, leading to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
The uniqueness of (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid lies in its complex structure and versatile reactivity, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4/h14,22H,7-12H2,1-6H3,(H,23,28)(H,26,27)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKBFSKZICXGY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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